molecular formula C20H16N2OS B2785682 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 862825-85-2

2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2785682
CAS No.: 862825-85-2
M. Wt: 332.42
InChI Key: HWLROVQZSXEIDO-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is an organic compound that features both indole and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 1H-indole-3-thiol with N-(naphthalen-1-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole and naphthalene derivatives.

    Substitution: Various substituted indole and naphthalene compounds.

Scientific Research Applications

2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-3-yl)-2-phenyl-3-(1-piperidinyl)-1-propanone
  • 1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone
  • 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone

Uniqueness

2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is unique due to the presence of both indole and naphthalene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-20(13-24-19-12-21-17-10-4-3-9-16(17)19)22-18-11-5-7-14-6-1-2-8-15(14)18/h1-12,21H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLROVQZSXEIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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